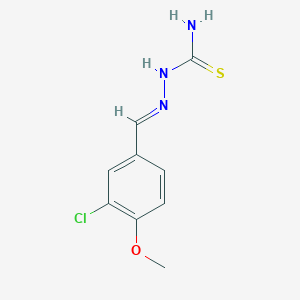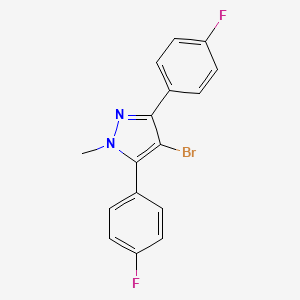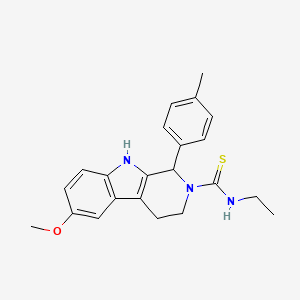
(2E)-2-(3-chloro-4-methoxybenzylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a chloromethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(3-METHOXY-4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
- 2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10ClN3OS |
|---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H10ClN3OS/c1-14-8-3-2-6(4-7(8)10)5-12-13-9(11)15/h2-5H,1H3,(H3,11,13,15)/b12-5+ |
InChI Key |
CUFMMLKTIXTMEU-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(butylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10925441.png)
![3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10925446.png)
![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925451.png)
![4-chloro-1-(2-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10925453.png)
![N-cyclopropyl-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925466.png)
![4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10925475.png)

![N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10925501.png)
![1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-4-carbohydrazide](/img/structure/B10925507.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10925512.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925517.png)

